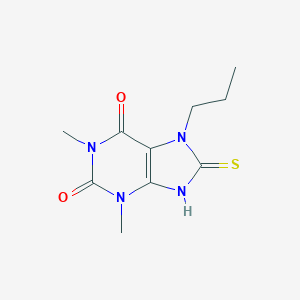
1,3-DIMETHYL-7-PROPYL-8-SULFANYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-DIMETHYL-7-PROPYL-8-SULFANYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE is a chemical compound belonging to the purine family This compound is characterized by its unique structure, which includes a purine ring substituted with methyl, propyl, and sulfanyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-DIMETHYL-7-PROPYL-8-SULFANYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 1,3-dimethylxanthine and propyl bromide.
Reaction Conditions: The reaction is carried out under controlled conditions, including temperature, pressure, and solvent choice. Common solvents used include dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).
Catalysts: Catalysts such as potassium carbonate (K2CO3) are often employed to facilitate the reaction.
Purification: The final product is purified using techniques like recrystallization or chromatography to obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors and automated processes to ensure consistency and efficiency. The use of continuous flow reactors and advanced purification methods, such as high-performance liquid chromatography (HPLC), is common to achieve high yields and purity.
化学反应分析
Types of Reactions
1,3-DIMETHYL-7-PROPYL-8-SULFANYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4).
Substitution: The compound can undergo substitution reactions, where one of its functional groups is replaced by another group. Common reagents for substitution include alkyl halides and nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Alkyl halides, nucleophiles (e.g., amines, thiols)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or alcohols.
科学研究应用
1,3-DIMETHYL-7-PROPYL-8-SULFANYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme inhibition.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for treating various diseases.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 1,3-DIMETHYL-7-PROPYL-8-SULFANYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, such as phosphodiesterases, leading to increased levels of cyclic adenosine monophosphate (cAMP) within cells. This elevation in cAMP levels can modulate various cellular processes, including signal transduction, gene expression, and metabolic regulation.
相似化合物的比较
1,3-DIMETHYL-7-PROPYL-8-SULFANYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE can be compared with other similar compounds, such as:
Theophylline: 1,3-dimethylxanthine, known for its bronchodilator effects.
Caffeine: 1,3,7-trimethylxanthine, widely used as a stimulant.
Theobromine: 3,7-dimethylxanthine, found in cocoa and chocolate, known for its mild stimulant effects.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
属性
分子式 |
C10H14N4O2S |
|---|---|
分子量 |
254.31 g/mol |
IUPAC 名称 |
1,3-dimethyl-7-propyl-8-sulfanylidene-9H-purine-2,6-dione |
InChI |
InChI=1S/C10H14N4O2S/c1-4-5-14-6-7(11-9(14)17)12(2)10(16)13(3)8(6)15/h4-5H2,1-3H3,(H,11,17) |
InChI 键 |
UDLLAJOOZVPGKV-UHFFFAOYSA-N |
SMILES |
CCCN1C2=C(NC1=S)N(C(=O)N(C2=O)C)C |
规范 SMILES |
CCCN1C2=C(NC1=S)N(C(=O)N(C2=O)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















